Cyclopropylmethyl carbonochloridate
Description
Cyclopropylmethyl carbonochloridate (CPMCC) is a reactive acylating agent characterized by a cyclopropylmethyl group bonded to a carbonyl chloride moiety. This compound is utilized in organic synthesis for introducing the cyclopropylmethyl group into target molecules, particularly in pharmaceutical and agrochemical applications . The cyclopropylmethyl group is notable for its strained ring structure, which imparts unique reactivity. For instance, solvolysis reactions involving cyclopropylmethyl derivatives often exhibit enhanced rates due to σ-bond participation in transition states, leading to diverse products such as cyclopropylmethyl (Cpm), cyclobutyl (Cb), and homoallyl (Ha) derivatives .
CPMCC has been employed in synthesizing phosphate esters and nucleosides, where it acts as a transient protecting group. However, challenges arise during hydrolysis, as the cyclopropylmethyl group can rearrange to form cyclobutyl esters, complicating deprotection steps . Recent studies also highlight its role in developing antibacterial agents, where cyclopropylmethyl substituents enhance inhibitory activity against bacterial proteases .
Properties
IUPAC Name |
cyclopropylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)8-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUSCCYCWQYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579532 | |
| Record name | Cyclopropylmethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-34-5 | |
| Record name | Carbonochloridic acid, cyclopropylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylmethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylmethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropylmethyl carbonochloridate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields.
Chemical Reactions Analysis
Cyclopropylmethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopropylmethanol and hydrochloric acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic conditions for hydrolysis . Major products formed from these reactions include cyclopropylmethanol and various substituted derivatives .
Scientific Research Applications
Cyclopropylmethyl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is explored for potential use in drug development and synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack . This leads to the formation of various substituted products depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and the nucleophilicity of the reacting species .
Comparison with Similar Compounds
Reactivity and Stability: Cyclopropylmethyl vs. Cyclobutyl Derivatives
The strained cyclopropane ring in CPMCC contrasts with the less strained cyclobutane system in cyclobutyl derivatives. Solvolysis studies reveal distinct product distributions:
CPMCC’s reactivity is attributed to the release of ring strain during solvolysis, favoring bisected transition states. Cyclobutyl derivatives, while less reactive, exhibit higher stability under acidic conditions .
Comparison with Other Blocking Groups
CPMCC is compared to alternative protecting groups like 2-cyanoethyl in phosphate ester synthesis:
CPMCC’s tendency to rearrange complicates its use in multi-step syntheses, whereas 2-cyanoethyl groups offer superior hydrolytic stability .
Biological Activity
Cyclopropylmethyl carbonochloridate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Overview of this compound
This compound is characterized by a cyclopropyl group attached to a carbonochloridate moiety. This structural configuration allows it to participate in various chemical reactions, making it a valuable compound for synthetic organic chemistry and biological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Nature : The carbonochloridate group acts as an electrophile, which can interact with nucleophiles in biological systems. This interaction is crucial for its reactivity and potential biological effects.
- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases, including cancer .
- Radical Formation : Cyclopropylmethyl radicals generated from the compound may participate in radical-mediated reactions, influencing enzyme mechanisms and metabolic pathways .
Anticancer Properties
Research has shown that derivatives of this compound possess significant anticancer activities. For example, aminated cyclopropylmethyl phosphonates demonstrated promising anti-pancreatic cancer properties at low micromolar concentrations. One study reported that the compound diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate exhibited an IC50 of approximately 45 µM against pancreatic cancer cells .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression . The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Case Studies
- Study on Anticancer Activity :
- Enzyme Mechanism Exploration :
Data Summary
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Anticancer | 45 | Most potent inhibitor against pancreatic cancer cells |
| Cyclopropylmethyl derivatives | HDAC Inhibition | Not specified | Potential therapeutic targets in cancer treatment |
Q & A
Q. What are the optimal conditions for synthesizing cyclopropylmethyl carbonochloridate derivatives, and how can reaction efficiency be validated?
Answer: Synthesis typically involves reacting cyclopropylmethylamine with ethyl carbonochloridate under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during reagent mixing to minimize side reactions (e.g., hydrolysis) and using triethylamine (TEA) as a base to neutralize HCl byproducts . Post-reaction, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures product isolation. Validation includes monitoring reaction progress via TLC and confirming purity through / NMR spectroscopy. Yield calculations and spectral comparisons to literature data (e.g., MS: m/z 238 [M + H]) are critical for efficiency assessment .
Q. How should researchers address stability challenges during this compound storage and handling?
Answer: Stability is influenced by moisture sensitivity and thermal decomposition. Store the compound under inert gas (argon/nitrogen) at –20°C in flame-sealed ampoules. Use anhydrous solvents (e.g., EtOH, DCM) during reactions to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC-UV analysis to track degradation products (e.g., cyclopropylmethanol) .
Q. What purification strategies are recommended for this compound intermediates?
Answer: Prep-TLC or flash chromatography (silica gel, 5–10% EtOAc in hexane) effectively isolates intermediates. For thermally sensitive compounds, use low-pressure liquid chromatography (LPLC) with non-polar mobile phases. Post-purification, validate homogeneity via melting point analysis and NMR (e.g., δ 8.60 ppm for aromatic protons in derivatives) .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound reactions be systematically analyzed?
Answer: Stereoselectivity arises from steric and electronic factors in nucleophilic substitution. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Assign configurations via X-ray crystallography or NOESY NMR (e.g., coupling constants for trans-diastereomers in cyclohexyl derivatives) . Computational modeling (DFT) further predicts transition-state energies to rationalize selectivity trends .
Q. What methodologies resolve contradictions in reported NMR data for this compound adducts?
Answer: Discrepancies often stem from solvent effects or impurity interference. Standardize NMR acquisition parameters (300/400 MHz, CDCl/DMSO-d as solvents) and compare with databases (e.g., SciFinder). Use DEPT-135 and HSQC to assign ambiguous signals. For example, the multiplet at δ 1.09–1.00 ppm in cyclopropylmethyl derivatives corresponds to the cyclopropane ring’s methylene protons .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
Answer: Perform kinetic profiling under varying temperatures (25–140°C) to determine rate laws. Use -labeled water in hydrolysis experiments to track oxygen incorporation via GC-MS. Isotopic labeling (e.g., -cyclopropylmethyl groups) in nucleophilic substitution reactions helps map bond cleavage/formation pathways .
Q. What advanced analytical techniques confirm the structural integrity of this compound-based polymers?
Answer: MALDI-TOF MS determines molecular weight distributions, while FT-IR (e.g., C=O stretch at 1740 cm^{-1) confirms carbonyl retention. Solid-state NMR ( CP-MAS) and XRD analyze crystallinity and phase behavior. For degradation studies, use TGA-DSC to assess thermal stability (e.g., decomposition onset at 200°C) .
Methodological Guidelines
- Experimental Reproducibility: Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), solvent drying methods (molecular sieves), and instrument calibration details (e.g., NMR shimming) .
- Data Presentation: Include spectral raw data in supplementary materials (e.g., NMR FID files, HPLC chromatograms) for peer validation. Use tables to summarize yields, values, and spectral assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
